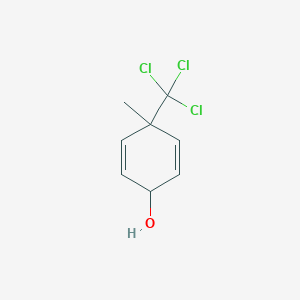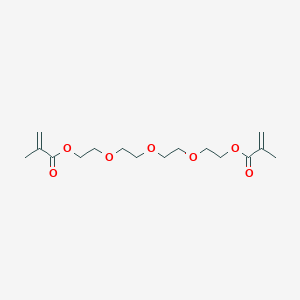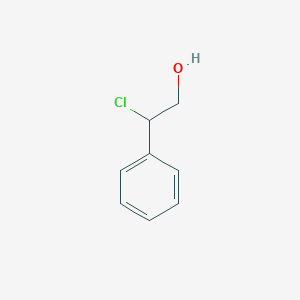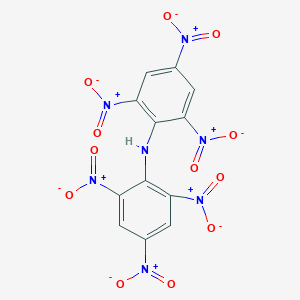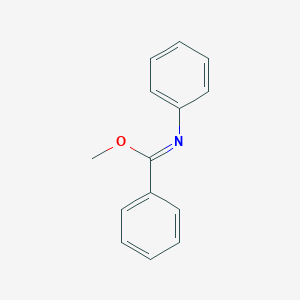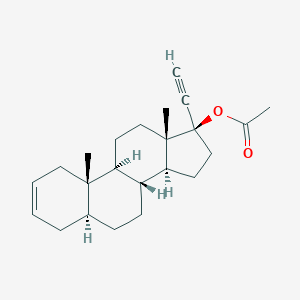
2-(Ethylthio)-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylthio)-1-phenylethan-1-one, also known as 2-ethylthiophenol, is a sulfur-containing organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various pharmacologically active agents and is widely used in the pharmaceutical industry. It has been extensively studied for its various biochemical, physiological and pharmacological effects.
科学的研究の応用
1. Pore Surface Engineering of Covalent Organic Frameworks The compound can be used in the pore surface engineering of covalent organic frameworks (COFs). COFs are crystalline porous frameworks prepared by a bottom-up approach from predesigned symmetric units with well-defined structural properties . The compound can be used to introduce certain functionalities into COFs via de novo synthesis .
Visible Light-Induced Reactivity
The compound can be used in studies investigating the effect of visible light on the decomposition of hazardous chemicals. For instance, it has been used in a study investigating the effect of visible light on the decomposition of 2-chloroethyl ethyl sulfide (a sulfur mustard simulant) on Au/TiO2 photocatalyst under anaerobic and aerobic conditions .
Gas Storage
The compound can be used in the development of materials for gas storage. The porosity and framework structures of COFs, which can be engineered using this compound, make them suitable for gas storage applications .
Separation Processes
The compound can be used in the development of materials for separation processes. The distinct pores, cavities, and channels in COFs, which can be engineered using this compound, make them suitable for separation applications .
Sensing
The compound can be used in the development of materials for sensing applications. The structural flexibility and functional design of COFs, which can be engineered using this compound, make them suitable for sensing applications .
Catalysis
The compound can be used in the development of materials for catalysis. The thermal and chemical stability of COFs, which can be engineered using this compound, make them suitable for catalysis applications .
Energy Storage
The compound can be used in the development of materials for energy storage. The high surface area of COFs, which can be engineered using this compound, make them suitable for energy storage applications .
Environmental Remediation
The compound can be used in the development of materials for environmental remediation. The structural diversity and applications of COFs, which can be engineered using this compound, make them suitable for environmental remediation applications .
作用機序
Target of Action
Related compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target two subunits of cytochrome bc1 in mycobacterium tuberculosis .
Mode of Action
For instance, 2-Ethylthio-4-methylaminoquinazoline derivatives were found to inhibit cytochrome bc1, leading to ATP depletion and a decrease in the oxygen consumption rate .
Biochemical Pathways
Related compounds have been shown to affect the cytochrome bc1 complex, which plays a crucial role in the electron transport chain and atp synthesis .
Pharmacokinetics
Two-compartment pharmacokinetic models are commonly used to describe the evolution of drug levels in the organism .
Result of Action
Related compounds have been shown to cause atp depletion and a decrease in the oxygen consumption rate in mycobacterium tuberculosis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
特性
IUPAC Name |
2-ethylsulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGASNHSCMVVLCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)-1-phenylethan-1-one | |
CAS RN |
10271-55-3 |
Source


|
| Record name | 2-(Ethylthio)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(ethylthio)-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




